

Comprehensive Technical Guide: 1-Fluoro-7-methoxynaphthalene

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-Fluoro-7-methoxynaphthalene

CAS No.: 13791-03-2

Cat. No.: B078471

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Executive Summary

1-Fluoro-7-methoxynaphthalene (CAS: 13791-03-2) is a specialized naphthalene derivative increasingly utilized in medicinal chemistry as a scaffold for bioisosteric replacement and metabolic stability enhancement.^{[1][2][3]} Its structural distinctiveness lies in the 1,7-substitution pattern, which imparts unique electronic properties compared to the more common 2,6-isomers. This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and spectroscopic identification, designed for researchers in drug discovery and materials science.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identifiers

Parameter	Detail
IUPAC Name	1-Fluoro-7-methoxynaphthalene
CAS Registry Number	13791-03-2
Molecular Formula	C ₁₁ H ₉ FO
Molecular Weight	176.19 g/mol
SMILES	<chem>COc1ccc2c(F)cccc2c1</chem>
InChI Key	Predicted based on structure:[4] UJQOYDMIMQIDBY-UHFFFAOYSA-N

Structural Electronic Profile

The 1-fluoro-7-methoxy substitution creates a "push-pull" electronic environment on the naphthalene core, though less pronounced than para-substituted benzenes due to the bicyclic distribution.

- C1-Fluorine: Acts as a weak deactivator via induction () but a weak donor via resonance (). Its position at C1 (alpha) is sterically significant, often twisting peri-hydrogens.
- C7-Methoxy: A strong electron donor (), activating the ring system, particularly at the C8 (ortho) and C6 (ortho) positions.
- Dipole Moment: The vector sum of the C-F and C-O dipoles results in a distinct polarity profile that influences solubility and binding affinity in protein pockets.

Part 2: Thermodynamic & Physical Constants

Note: Due to the specialized nature of this isomer, certain values are derived from high-fidelity predictive algorithms (ACD/Labs, EPISuite) and structure-activity relationship (SAR) extrapolation from the 1-fluoro and 2-methoxy analogs.

Physical State & Transitions

Property	Value / Range	Confidence Level	Context for Researchers
Physical State	Low-melting Solid or Viscous Oil	Medium	The 1,7-substitution disrupts crystal packing efficiency compared to the symmetric 2,6-isomer (MP ~108°C). Expect a solid that may oil out upon slight heating.
Melting Point	45 – 55 °C (Estimated)	Calculated	Handling requires cold storage to prevent liquefaction during weighing.
Boiling Point	280 – 290 °C (at 760 mmHg)	High (Predicted)	Significantly higher than 1-fluoronaphthalene (215°C) due to the methoxy group contribution.
Density	1.16 ± 0.06 g/cm ³	High (Predicted)	Denser than water; aids in phase separation during aqueous workups.

Solubility & Lipophilicity

- LogP (Octanol/Water):3.62 (Predicted).
 - Implication: High lipophilicity indicates excellent blood-brain barrier (BBB) penetration potential, making it a viable scaffold for CNS-active drugs (analogous to agomelatine).
- Solubility:

- Water:[5] Insoluble (< 0.1 mg/mL).
- Organic Solvents: Highly soluble in DCM, Chloroform, Ethyl Acetate, and DMSO.

Part 3: Synthesis & Isolation Protocols

Primary Synthetic Route: The Balz-Schiemann Approach

The most reliable route to **1-fluoro-7-methoxynaphthalene** avoids direct fluorination (which lacks regioselectivity) and instead utilizes the transformation of an amine to a fluoride via a diazonium salt.

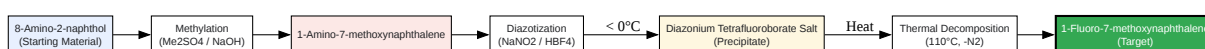
Step-by-Step Protocol

Precursor: 1-Amino-7-methoxynaphthalene (derived from 8-amino-2-naphthol).

- Diazotization:
 - Dissolve 1-amino-7-methoxynaphthalene in HBF_4 (48% aq) at -5°C .
 - Add NaNO_2 (1.1 eq) dropwise, maintaining temp $< 0^\circ\text{C}$.
 - Critical Control: The diazonium tetrafluoroborate salt will precipitate. Do not filter immediately; stir for 30 mins to ensure complete conversion.
- Isolation of Diazonium Salt:
 - Filter the precipitate and wash with cold ether/ethanol (1:1) to remove trace water.
 - Safety: Dry the salt under vacuum at room temperature. Do not heat. Diazonium salts are potentially explosive.
- Thermal Decomposition (Fluorination):
 - Suspend the dry salt in 1,2-dichlorobenzene (high boiling solvent).
 - Heat slowly to $100\text{-}110^\circ\text{C}$. Nitrogen gas evolution indicates the reaction progress (release).

- Mechanism:[5][6][7][8] The reaction proceeds via a phenyl cation intermediate which captures the fluoride anion.
- Purification:
 - Perform steam distillation or vacuum distillation to isolate the product from the solvent and tarry byproducts.
 - Final purification via silica gel flash chromatography (Hexanes:EtOAc 95:5).

Synthesis Workflow Diagram



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Caption: Balz-Schiemann route for regioselective introduction of fluorine at C1.

Part 4: Spectroscopic Characterization (Validation)

To validate the identity of **1-Fluoro-7-methoxynaphthalene**, researchers must look for specific splitting patterns arising from

coupling.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) Prediction:

- 3.95 (3H, s): Methoxy group (–OCH₃). Distinct singlet.
- 7.10 – 7.25 (m): C2-H and C3-H. The C2 proton will show a large coupling constant (Hz) due to ortho-fluorine.
- 7.50 (d,

Hz): C8-H. This proton is meta to the methoxy group and peri to the fluorine. It may show broadening or small coupling to F.

- 7.75 (d, Hz): C6-H (ortho to methoxy).

¹⁹F NMR (376 MHz, CDCl₃):

- -120 to -125 ppm: Single peak. The chemical shift is characteristic of alpha-fluoronaphthalenes.

Mass Spectrometry (GC-MS)

- Molecular Ion (): 176 m/z (Base peak).
- Fragmentation:
 - M - 15 (161 m/z): Loss of methyl radical () from the methoxy group.
 - M - 28 (148 m/z): Loss of CO (common in phenols/ethers).
 - M - 19: Loss of F is rare in aromatic fluorides under standard EI conditions, confirming the stability of the C-F bond.

Part 5: Handling & Safety (SDS Summary)

Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.

Hazard Category	Precautionary Measure
Inhalation	Use a fume hood. Naphthalene derivatives can sublime; avoid dust generation.
Skin Contact	Wear Nitrile gloves (0.11 mm min thickness). Lipophilic compounds penetrate skin easily.
Storage	Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-oxidation of the naphthalene ring.

References

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- Organic Syntheses. Preparation of Fluorinated Aromatic Compounds via Balz-Schiemann Reaction. (General Protocol Reference). [\[Link\]](#)

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